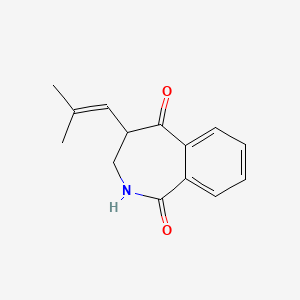
4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione is a complex organic compound with a unique structure that includes a benzazepine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzazepine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 2-Methylprop-1-en-1-yl Group: This step often involves alkylation reactions using reagents such as alkyl halides under basic conditions.
Oxidation and Reduction Reactions: These steps are crucial for introducing the ketone and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzazepine core or the side chains.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran: Shares structural similarities but differs in its core structure and functional groups.
trans-Rose oxide: Another compound with a similar side chain but a different core structure.
Uniqueness
4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione is unique due to its benzazepine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90679-62-2 |
|---|---|
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
4-(2-methylprop-1-enyl)-3,4-dihydro-2H-2-benzazepine-1,5-dione |
InChI |
InChI=1S/C14H15NO2/c1-9(2)7-10-8-15-14(17)12-6-4-3-5-11(12)13(10)16/h3-7,10H,8H2,1-2H3,(H,15,17) |
Clé InChI |
MMMGUZYISJABHO-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1CNC(=O)C2=CC=CC=C2C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


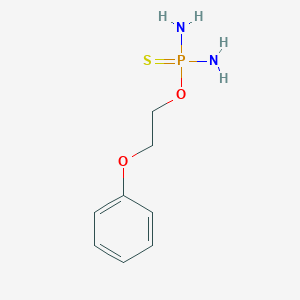


![2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene](/img/structure/B14352788.png)
![N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14352795.png)
![2,2'-[(Hydrazinylidenemethyl)azanediyl]diacetic acid](/img/structure/B14352802.png)
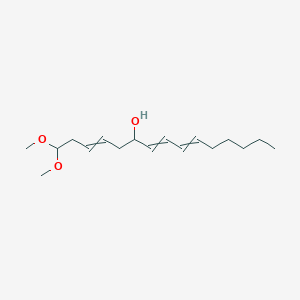
![2-(4-Fluorophenyl)benzo[H]chromen-4-one](/img/structure/B14352810.png)
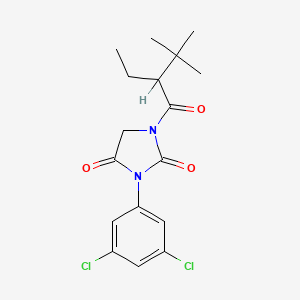
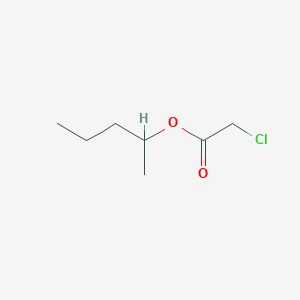

![5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14352831.png)
![3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride](/img/structure/B14352835.png)
![3-Oxo-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-3,4-dihydronaphthalene-2-carbonitrile](/img/structure/B14352843.png)
